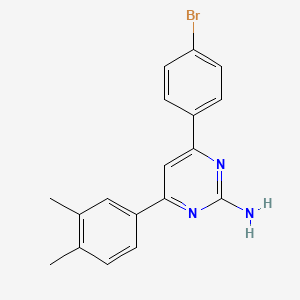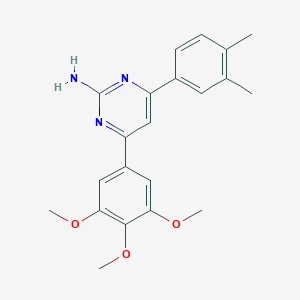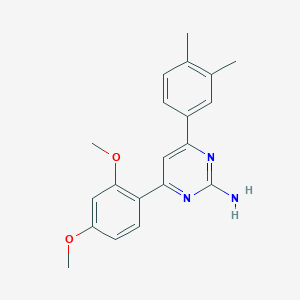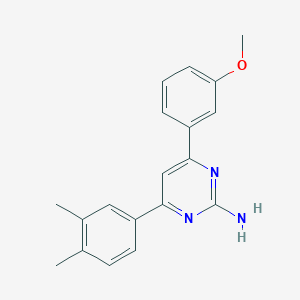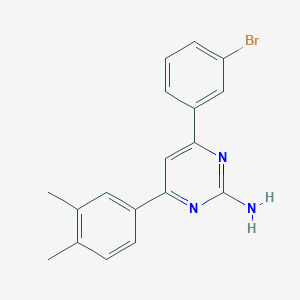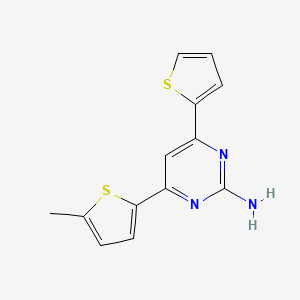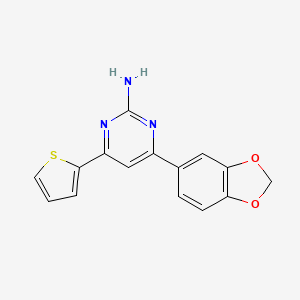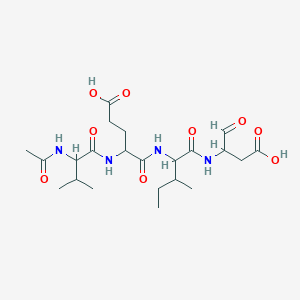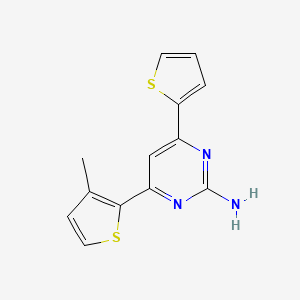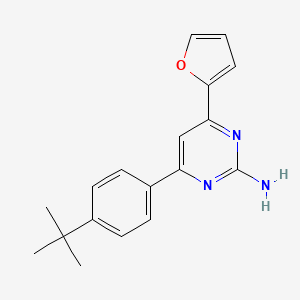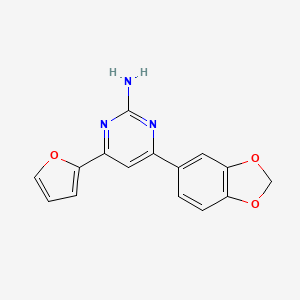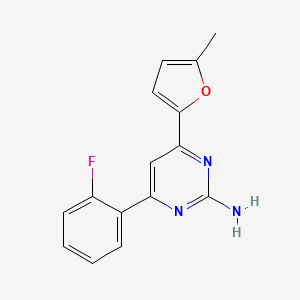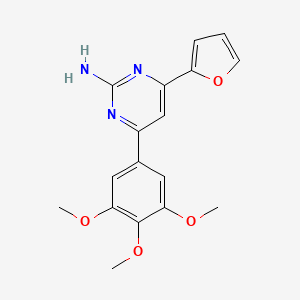
4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.12190603 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Heteroaryl-Substituted Nucleobases and Analogues
The compound, 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, falls within the scope of bioactive molecules featuring five-membered heterocycles like furan and thiophene, which are critical in drug design. These molecules, including furanyl- or thienyl-substituted nucleobases and nucleosides, exhibit significant antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. This underlines the importance of such heteroaryl substitutions in medicinal chemistry, offering a path to compounds with optimized activity and selectivity. The detailed structure-activity relationship studies provide insight into the search for compounds with desirable therapeutic effects (Ostrowski, 2022).
Arylmethylidenefuranones and Heterocyclic Compound Synthesis
A review of reactions involving arylmethylidene derivatives of 3H-furan-2-ones, similar in structural relevance to this compound, demonstrates the compound's potential in synthesizing a broad range of acyclic, cyclic, and heterocyclic compounds. This includes amides, pyrrolones, benzofurans, and more, indicating the compound's versatility in fine chemical synthesis and its significance in developing novel chemical entities with diverse biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Pyranopyrimidine Scaffolds in Medicinal Chemistry
The pyranopyrimidine core, closely related to the chemical class of this compound, is highlighted for its broad applicability in medicinal and pharmaceutical industries. This core structure is pivotal for synthesizing various derivatives through one-pot multicomponent reactions, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These derivatives are explored for their potential as lead molecules, underscoring the compound's significance in the development of novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Functional Groups in CNS Drug Synthesis
Heterocycles, such as the one present in this compound, are critical in synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds, featuring functional chemical groups including pyridine, furan, and pyrimidine, demonstrate a wide range of CNS effects from depression to euphoria, highlighting the compound's potential in developing new CNS drugs (Saganuwan, 2017).
Pyrimidines in Anti-Inflammatory Drug Development
The structure of pyrimidines, closely related to this compound, plays a significant role in anti-inflammatory drug development. This review outlines recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It emphasizes the compound's utility in inhibiting vital inflammatory mediators, offering insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-21-14-7-10(8-15(22-2)16(14)23-3)11-9-12(20-17(18)19-11)13-5-4-6-24-13/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKKMAWDVJANOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
